1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with piperidin-4-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenyl)methylamine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-5-3-10(18)4-6-19;;/h1-2,7,10H,3-6,8,18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNNIDZQLVSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.